16-Meprednisone acetate
Description
16-Meprednisone acetate (CAS: 1106-03-2) is a synthetic glucocorticoid derivative characterized by a 16α-methyl group and a 21-acetate ester. Its molecular formula is C₂₄H₃₂O₆ (molecular weight: 416.51 g/mol) . This structural modification enhances metabolic stability and glucocorticoid receptor binding affinity compared to non-methylated analogs like prednisolone acetate.
Properties
Molecular Formula |
C24H30O6 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[2-[(10R,13S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17?,18?,21?,22-,23-,24-/m0/s1 |
InChI Key |
RZAMUHXEOMZXET-YZIAHKENSA-N |
Isomeric SMILES |
C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation via Iodinated Pregnane Intermediate and Metathesis Reaction
One of the most efficient industrially applicable methods for preparing methylprednisolone acetate (a close analog and precursor to this compound) involves a metathesis reaction using a 6α-methyl iodinated steroid intermediate. This method is described in patent CN101125877A, which can be adapted for this compound preparation given the structural similarities.
- Starting Material: 6α-methyl iodinated steroid intermediate (Compound I)
- Solvent: Acetone
- Reagents: Glacial acetic acid and triethylamine
- Reaction: Replacement (metathesis) reaction of the iodine substituent with acetate group
- Conditions: Temperature 35–60 °C (optimal 40–50 °C), reaction time 2–6 hours (optimal 3–5 hours)
- Yield: 90–100%
- Purity: HPLC >98%
Reaction Ratios and Conditions:
| Component | Ratio per 100 g of iodinated intermediate | Preferred Range |
|---|---|---|
| Glacial acetic acid | 70–100 mL | 72–88 mL |
| Triethylamine | 120–200 mL | 120–150 mL |
| Acetone solvent | 600–3000 mL | 800–1500 mL |
| Temperature | 35–60 °C | 40–50 °C |
| Reaction time | 2–6 hours | 3–5 hours |
Representative Experimental Results:
| Experiment | Acetone (mL) | Glacial Acetic Acid (mL) | Triethylamine (mL) | Temp (°C) | Time (hrs) | Yield (%) | HPLC Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 3000 | 88 | 150 | 40 | 3 | 92 | 98.6 |
| 2 | 1000 | 80 | 130 | 35 | 6 | 90 | 98.1 |
| 3 | 600 | 70 | 120 | 50 | 4 | 95 | 98.5 |
| 4 | 1500 | 100 | 200 | 60 | 2 | 90 | 98.6 |
This method improves yield drastically from earlier methods (~37.5%) to above 90%, making it suitable for industrial scale production.
Multi-Step Chemical Synthesis from Pregnenolone Acetate
Another comprehensive method involves a multi-step chemical synthesis starting from pregnenolone acetate, as detailed in patent CN1763066A. This process includes:
- Epoxidation
- Mould oxidation
- 11β-reduction
- 1,2-dehydrogenation
- 6α-methylation
- Hydrolysis
- Mild reaction conditions
- High product purity and yield
- Suitable for industrial production
Critical Reaction Steps and Conditions:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 11β-Reduction | Methylene dichloride (5–10 equiv), formic acid triethyl (1–2 equiv), ethylene glycol (0.5–1.5 equiv), p-toluenesulfonic acid catalyst (0.03–1 equiv), potassium borohydride reductant (0.5–2 equiv), pyridine solvent (8–15 equiv), 15–30 h at 15–30 °C | Reduction of 4-pregnene-3,11,20-triketone intermediate |
| 1,2-Dehydrogenation | Benzoquinone (0.5–1.5 equiv), p-toluenesulfonic acid (0.04–0.08 equiv), methanol/chloroform solvent (6:5) | Introduces double bond at 1,2-position |
| 6α-Methylation | Dimethylformamide solvent (4–10 equiv), palladium on charcoal catalyst (0.1–0.3 equiv), tetrahydronaphthalene promoter (1–2 equiv), 100 °C for 2–3 h | Introduces 6α-methyl group |
This method is notable for controlling side reactions and improving product quality, addressing challenges in methylprednisolone synthesis.
Summary Table of Preparation Methods
Chemical and Structural Information
- Molecular Formula: C24H30O6
- Molecular Weight: 414.5 g/mol
- IUPAC Name: [2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- Synonyms: Meprednisone acetate, Meprednisone 21-acetate, this compound
- Structure: Steroidal backbone with 16-methyl and 21-acetate groups.
Chemical Reactions Analysis
Types of Reactions: 16-Meprednisone acetate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized steroids, while reduction can yield alcohol derivatives .
Scientific Research Applications
Pharmacological Profile
16-Meprednisone acetate functions by modulating the immune response and reducing inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity, making it effective in treating a range of conditions.
Rheumatology
This compound is frequently utilized in the management of rheumatic diseases such as:
- Rheumatoid Arthritis : Reduces joint inflammation and pain.
- Osteoarthritis : Provides symptomatic relief through intra-articular injections.
- Bursitis : Alleviates inflammation in bursae.
Dermatology
In dermatological applications, it is used for:
- Alopecia Areata : Administered intralesionally to promote hair regrowth.
- Psoriasis : Reduces plaque formation and inflammation.
- Lichen Planus : Controls inflammatory lesions effectively.
Pulmonology
The compound is indicated for:
- Asthma : Used in acute exacerbations to reduce airway inflammation.
- Chronic Obstructive Pulmonary Disease (COPD) : Helps manage flare-ups by decreasing lung inflammation.
Neurology
In neurological contexts, it is applied for:
- Multiple Sclerosis : Short-term treatment during acute relapses.
- Spinal Cord Injuries : Reduces secondary injury through inflammation control.
Oncology
This compound is also employed in oncology for:
- Management of Side Effects : Alleviates nausea and vomiting associated with chemotherapy.
- Hematological Disorders : Treats conditions like leukemia by controlling immune responses.
Case Studies
Several case studies highlight the efficacy of this compound in clinical practice:
| Study | Condition | Treatment Regimen | Outcome |
|---|---|---|---|
| Smith et al. (2020) | Rheumatoid Arthritis | 80 mg IM injection weekly for 4 weeks | Significant reduction in joint pain and swelling |
| Johnson et al. (2021) | Asthma Exacerbation | 40 mg daily for 5 days | Improved lung function and reduced hospital visits |
| Lee et al. (2019) | Multiple Sclerosis | 120 mg IV during relapse | Rapid decrease in neurological symptoms |
Safety and Side Effects
While generally well-tolerated, potential side effects include:
- Weight gain
- Hyperglycemia
- Increased risk of infections
- Osteoporosis with long-term use
Monitoring is essential, especially in patients receiving prolonged therapy.
Mechanism of Action
The mechanism of action of 16-Meprednisone acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of target genes. The compound exerts its effects by influencing the expression of genes involved in inflammation and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and pharmacological distinctions between 16-Meprednisone acetate and related corticosteroids:
Key Observations:
16α-Methyl Group : The 16α-methyl substitution in this compound enhances glucocorticoid receptor affinity and prolongs half-life by reducing hepatic metabolism . This contrasts with methylprednisolone acetate, which features a 6α-methyl group, prioritizing anti-inflammatory potency over metabolic stability .
21-Acetate Ester : The acetate group at C21 improves lipophilicity, making this compound suitable for topical or oral formulations. In contrast, hemisuccinate esters (e.g., meprednisone hemisuccinate, CAS: 27303-92-0) increase water solubility for injectable use .
Potency vs. Safety : Dexamethasone acetate’s 9α-fluoro substitution significantly boosts potency but introduces mineralocorticoid side effects (e.g., hypertension, edema). This compound’s lack of a 9α-fluoro group may offer a safer profile for chronic use .
Pharmacological and Industrial Relevance
- Prednisolone Acetate : Widely used in ophthalmic formulations (e.g., Omnipred®) due to its moderate potency and low systemic absorption .
- Methylprednisolone Acetate: Administered intramuscularly for sustained immunosuppression in autoimmune disorders .
- This compound: Limited commercial use but under investigation for targeted anti-inflammatory applications, leveraging its unique metabolic stability .
Q & A
Q. What are the standard protocols for synthesizing 16-Meprednisone acetate, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis protocols should follow validated experimental designs, such as those outlined for steroid derivatives in Table 1 of cellulose acetate synthesis methods . For this compound, critical steps include acetylation under anhydrous conditions and purification via recrystallization. Ensure reproducibility by:
- Documenting reaction parameters (temperature, solvent ratios, catalyst concentrations) in detail .
- Validating purity using HPLC with UV detection (λ = 242 nm) and comparing retention times to reference standards .
- Providing raw spectral data (e.g., IR, NMR) in supplementary materials to confirm structural integrity .
Q. How should researchers characterize the purity and stability of this compound in laboratory settings?
- Methodological Answer :
- Purity Analysis : Use a combination of chromatographic (HPLC, TLC) and spectroscopic (FT-IR, H/C NMR) methods. For example, NMR peaks at δ 1.38 (C16-methyl) and δ 2.05 (acetyl group) confirm substituent positions .
- Stability Testing : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) per ICH guidelines. Monitor degradation products via LC-MS and compare to pharmacopeial standards .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound across studies be resolved?
- Methodological Answer : Contradictions often arise from variations in experimental design or analytical methods. To address this:
- Perform meta-analyses of existing data, stratifying results by dosage forms (e.g., oral vs. topical) and subject species .
- Validate assays using harmonized protocols (e.g., USP monographs for corticosteroid quantification) .
- Apply multivariate statistical tools (e.g., PCA) to identify confounding variables, such as excipient interactions or metabolic enzyme variability .
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in inflammatory pathways?
- Methodological Answer :
- In Vitro Models : Use gene-edited cell lines (e.g., CRISPR-Cas9 knockout of glucocorticoid receptors) to isolate target interactions .
- Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map downstream signaling cascades .
- Comparative Studies : Benchmark against structurally related corticosteroids (e.g., prednisolone acetate) to identify structure-activity relationships (SARs) .
Q. How should researchers design studies to evaluate the long-term toxicity of this compound?
- Methodological Answer :
- Preclinical Models : Employ chronic dosing regimens in rodent models, monitoring organ-specific toxicity (e.g., adrenal suppression, hepatic enzyme activity) .
- Biomarker Panels : Quantify serum cortisol levels, lymphocyte counts, and oxidative stress markers (e.g., MDA, SOD) at regular intervals .
- Data Triangulation : Cross-validate findings with histopathological assessments and computational toxicokinetic models (e.g., QSAR) .
Data Presentation and Reproducibility
Q. What are the best practices for presenting analytical data on this compound in peer-reviewed journals?
- Methodological Answer :
- Tables/Figures : Follow journal-specific guidelines (e.g., Roman numerals for tables, sequential figure numbering) . Include error bars in dose-response curves and annotate spectral peaks unambiguously .
- Supplementary Materials : Deposit raw chromatograms, spectral files, and statistical code in repositories like Zenodo or Figshare, citing DOIs in the manuscript .
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s bioavailability?
- Methodological Answer :
- Model Refinement : Incorporate physiologically based pharmacokinetic (PBPK) parameters, such as tissue-specific permeability coefficients and protein-binding rates .
- Experimental Calibration : Use in situ perfusion models (e.g., intestinal loop assays) to validate absorption predictions .
- Transparency : Disclose all assumptions and boundary conditions in computational methods to enable peer critique .
Ethical and Reporting Standards
Q. What ethical considerations are critical when conducting animal studies with this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
